![molecular formula C15H19N3OS B2797931 N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1210903-29-9](/img/structure/B2797931.png)

N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

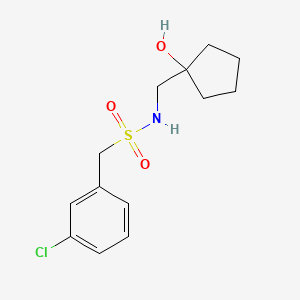

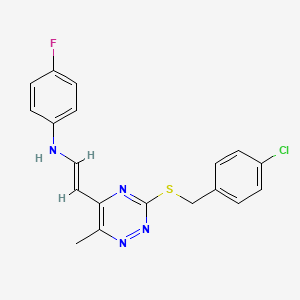

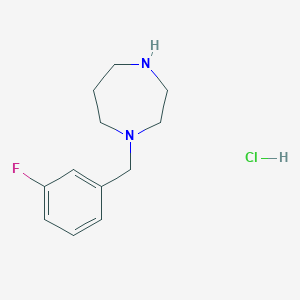

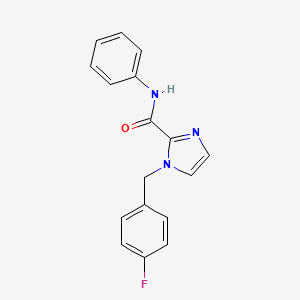

“N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

5-HT6 Receptor Antagonists

This compound is part of a novel series of molecules that have been identified as potent and selective 5-HT6 receptor (5-HT6R) antagonists . These antagonists are known to improve cognitive function in numerous animal models . The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, good pharmacokinetic profile, excellent selectivity, and no Cytochrome P450 liabilities .

Treatment for Cognitive Decline

Continued efforts to develop better treatment options for cognitive decline have led to a focus on 5-HT6R antagonists . Studies have found that known 5-HT6R antagonists selectively increase glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory .

Potential Treatment for Alzheimer’s Disease

The exclusive Central Nervous System (CNS) location and high affinity of several psychiatric drugs towards 5-HT6R suggest that antagonism of 5-HT6R could potentially provide effective treatment towards cognitive dysfunction associated with Alzheimer’s Disease .

Anticancer Activity

While there is no direct evidence for the anticancer activity of this specific compound, compounds with similar structures have been evaluated for their antiproliferative activity against different human cancer cell lines . This suggests potential anticancer applications for this compound as well.

Use in Artificial Fibre Industry

Compounds with similar structures, such as 1-Methyl-4-piperidone, are widely used in the artificial fibre industry . They are polymerizable and used as nylon precursors .

Use as Solvents and Intermediates for Organic Synthesis

1-Methyl-4-piperidone and similar compounds have excellent applications as solvents and as intermediates for organic synthesis . They are also used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints .

Future Directions

Benzothiazole derivatives, including “N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide”, have shown promising biological activities, and there is ongoing research to find new compounds related to this scaffold . Future directions may include further exploration of the biological activities of these compounds, development of more efficient synthesis methods, and investigation of their mechanisms of action .

properties

IUPAC Name |

N-[(1-methylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-18-8-6-11(7-9-18)10-16-14(19)15-17-12-4-2-3-5-13(12)20-15/h2-5,11H,6-10H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTCEVPJVQKJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2797848.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2797851.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2797858.png)

![Tert-butyl 7-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B2797859.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2797865.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2797868.png)

![1-Ethyl-2-(1H-imidazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2797869.png)

![1-(4-Fluorobenzoyl)-3-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}azepan-2-one](/img/structure/B2797870.png)

![4-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2797871.png)